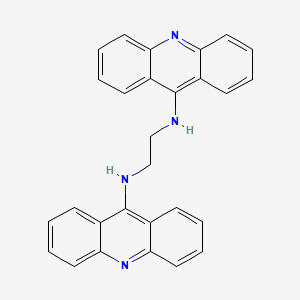

Acridine, 9,9'-ethylenediiminobis-

Description

Its synthesis involves coupling 9-methoxyacridine with bis-amines under mild conditions, yielding high efficiency and operational simplicity . The ethylene linker provides optimal spatial flexibility for DNA binding, distinguishing it from related compounds with longer or cyclic linkers.

Properties

CAS No. |

58903-56-3 |

|---|---|

Molecular Formula |

C28H22N4 |

Molecular Weight |

414.5 g/mol |

IUPAC Name |

N,N'-di(acridin-9-yl)ethane-1,2-diamine |

InChI |

InChI=1S/C28H22N4/c1-5-13-23-19(9-1)27(20-10-2-6-14-24(20)31-23)29-17-18-30-28-21-11-3-7-15-25(21)32-26-16-8-4-12-22(26)28/h1-16H,17-18H2,(H,29,31)(H,30,32) |

InChI Key |

GYMNUDCXRFTWTM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCNC4=C5C=CC=CC5=NC6=CC=CC=C64 |

Origin of Product |

United States |

Preparation Methods

The synthesis of acridine derivatives typically involves the Ullmann reaction, where N-phenylanthranilic acid is prepared and then stirred in phosphorus oxychloride to afford 9-chloro-acridine . Industrial production methods for acridine derivatives often involve multi-step synthesis processes that include the formation of intermediate compounds, followed by cyclization and functional group modifications .

Chemical Reactions Analysis

Acridine, 9,9’-ethylenediiminobis- undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of acridine derivatives can lead to the formation of acridone derivatives, while reduction can yield dihydroacridine derivatives .

Scientific Research Applications

Acridine, 9,9’-ethylenediiminobis- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of acridine, 9,9’-ethylenediiminobis- involves DNA intercalation, where the compound inserts itself between the base pairs of the DNA double helix. This intercalation disrupts the normal structure of DNA, inhibiting the activity of enzymes such as topoisomerase and telomerase, which are essential for DNA replication and repair . The compound’s semi-planar heterocyclic structure allows it to interact effectively with different biomolecular targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Bis-Acridine Derivatives

*Molecular formula inferred from related compounds: Likely C₂₈H₂₂N₄ or similar.

(1) Linker Chain Length and Flexibility

- Ethylenediiminobis-acridine: The short ethylene linker (~4 atoms) balances rigidity and flexibility, enabling efficient DNA intercalation. This is critical for antitumor activity, as demonstrated in optimized syntheses targeting high DNA-binding affinity .

- Heptamethylenedioxybis-acridine : The heptamethylene chain introduces hydrophobicity, which could enhance cell membrane permeability but reduce specificity for DNA .

- Undecanediyl-linked bis-acridine : The extended C₁₁ chain promotes aggregation in solution, making it suitable for supramolecular or material science applications rather than biological use .

(2) Substituents and Electronic Properties

- Piperazido-bis-acridine : The cyclic piperazine linker improves solubility in aqueous media, addressing a common limitation of acridines in drug formulation .

(1) Antitumor Activity

- Ethylenediiminobis-acridine outperforms propylenediiminobis and triethylenetetramine analogues in preliminary studies, likely due to optimal DNA helix spacing .

- Cyclic bis-acridines (e.g., cyclo-bis-intercalands) show stronger DNA binding but suffer from synthetic complexity and poor bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.